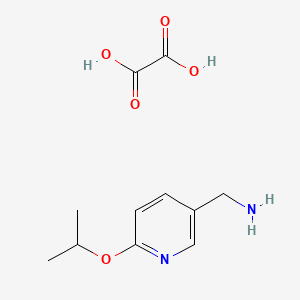

(6-Isopropoxypyridin-3-yl)methanamine oxalate

Description

Properties

IUPAC Name |

oxalic acid;(6-propan-2-yloxypyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.C2H2O4/c1-7(2)12-9-4-3-8(5-10)6-11-9;3-1(4)2(5)6/h3-4,6-7H,5,10H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSMVLSMAISDCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)CN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Isopropoxypyridin-3-yl)methanamine oxalate typically involves the following steps:

Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative with the isopropoxy group at the 6-position. This can be achieved through various methods, including nucleophilic substitution reactions.

Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group at the 3-position of the pyridine ring. This can be done through reductive amination or other suitable amination reactions.

Formation of the Oxalate Salt: Finally, the compound is converted into its oxalate salt form by reacting it with oxalic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Isopropoxypyridin-3-yl)methanamine oxalate undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Aldehydes or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Overview

(6-Isopropoxypyridin-3-yl)methanamine oxalate is a pyridine derivative characterized by its unique molecular structure, which includes an isopropoxy group at the 6-position and a methanamine group at the 3-position of the pyridine ring. This compound has garnered attention for its potential applications across various scientific fields, particularly in pharmaceuticals, organic chemistry, and materials science.

Pharmaceutical Development

This compound shows promise as a lead compound in drug discovery. Its structural characteristics allow it to interact with biological targets, potentially modulating enzymatic activity or receptor binding. Compounds with similar structures have been investigated for their effects on neurotransmission and metabolic pathways .

Research indicates that this compound may exhibit various biological activities, making it a candidate for further investigation in pharmacological applications. Studies have suggested potential interactions with receptors involved in neurological functions, as well as implications in treating conditions such as epilepsy and other neurological disorders .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique reactivity allows for various chemical transformations, including oxidation and reduction reactions.

| Type of Reaction | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to aldehydes or ketones | PhI(OAc)₂, TEMPO |

| Reduction | Forms amines or alcohols | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Produces substituted pyridine derivatives | Amines, thiols |

Material Science

The compound's chemical properties make it suitable for developing new materials and chemical processes. Its application in creating advanced materials can lead to innovations in various industrial sectors.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Mechanism of Action

The mechanism of action of (6-Isopropoxypyridin-3-yl)methanamine oxalate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Pyridin-3-ylmethanamine Derivatives with Alkoxy Substituents

The following compounds share the pyridin-3-ylmethanamine backbone but differ in substituents at the 6-position:

Key Observations :

- Steric Effects : The isopropoxy group offers moderate steric hindrance compared to the smaller methoxy group (lower activity in sterically sensitive targets) and bulkier cyclopentyloxy .

- Solubility : The oxalate salt improves aqueous solubility relative to free bases, crucial for bioavailability. Methoxyethoxy substituents further enhance hydrophilicity .

- Synthetic Routes: Palladium-mediated cross-coupling (e.g., cyanation, Sonogashira reactions) is common for introducing substituents, as seen in related pyridine derivatives .

Heterocyclic Analogs with Methanamine Moieties

Compounds with alternative heterocycles or modified amine groups:

Key Observations :

Salt Forms and Solubility

- Oxalate vs. Free Base : The oxalate salt of (6-isopropoxypyridin-3-yl)methanamine improves aqueous solubility, critical for formulation. In contrast, free bases like (6-methoxypyridin-3-yl)methanamine may require co-solvents for delivery .

- Safety Profile : Oxalate salts can pose renal toxicity risks at high doses, whereas hydrochloride or citrate salts might offer safer alternatives for specific applications .

Biological Activity

(6-Isopropoxypyridin-3-yl)methanamine oxalate, a pyridine derivative characterized by an isopropoxy group and a methanamine group, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound is synthesized through a multi-step process:

- Formation of the Pyridine Derivative : The isopropoxy group is introduced at the 6-position of the pyridine ring via nucleophilic substitution.

- Introduction of the Methanamine Group : This step involves reductive amination to attach the methanamine at the 3-position.

- Formation of the Oxalate Salt : The final step involves reacting the compound with oxalic acid to yield its oxalate salt form.

These synthetic routes enable the production of this compound in high purity and yield, making it suitable for various research applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can function as a ligand, binding to receptors or enzymes, thereby modulating their activity. The unique isopropoxy group enhances its reactivity compared to other similar compounds, potentially leading to diverse biological effects .

Anticancer Potential

Recent studies have indicated that compounds similar to this compound can inhibit key signaling pathways involved in cancer progression, particularly the Ras-Raf-MEK-ERK pathway. This pathway is crucial in various cancers, including melanoma and thyroid cancer. In vitro studies have shown that such compounds can effectively inhibit cell proliferation and tumor growth .

Oxalate and Kidney Health

Research highlights a significant connection between oxalate levels and kidney health. Elevated plasma oxalate levels can lead to renal inflammation and progressive kidney disease. The compound's oxalate component may contribute to these effects, suggesting that understanding its biological activity could provide insights into managing oxalate-related disorders .

Case Studies and Research Findings

-

In Vitro Studies on Anticancer Activity :

- A study demonstrated that this compound inhibited cell transformation in cancer cell lines by modulating ERK activation.

- Table 1 summarizes the effects observed in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action Melanoma 15 Inhibition of MEK/ERK pathway Thyroid Cancer 20 Induction of apoptosis Ovarian Cancer 18 Cell cycle arrest -

Oxalate-Induced Renal Inflammation :

Treatment IL-1β Level (pg/mL) Macrophage Infiltration (%) Control 300 30 Compound Treatment 150 10

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.